molecular formula C28H16BrCl2N3O4S B12493872 2-Bromo-4-[5-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-1,3-benzoxazol-2-yl]phenyl 2-chlorobenzoate

2-Bromo-4-[5-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-1,3-benzoxazol-2-yl]phenyl 2-chlorobenzoate

Cat. No.: B12493872
M. Wt: 641.3 g/mol
InChI Key: INKDSHQDUSDMID-UHFFFAOYSA-N
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Description

2-Bromo-4-[5-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-1,3-benzoxazol-2-yl]phenyl 2-chlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and benzoxazole moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-[5-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-1,3-benzoxazol-2-yl]phenyl 2-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-chlorophenyl isocyanate, which reacts with 2-aminothiophenol to form a thiourea derivative. This intermediate then undergoes cyclization to form the benzoxazole ring. Subsequent bromination and esterification steps lead to the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-[5-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-1,3-benzoxazol-2-yl]phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-Bromo-4-[5-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-1,3-benzoxazol-2-yl]phenyl 2-chlorobenzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-[5-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-1,3-benzoxazol-2-yl]phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chlorophenol: Shares the bromine and chlorine substituents but lacks the benzoxazole ring.

    2-Amino-4-bromophenol: Contains a bromine atom and an amino group but differs in its overall structure.

Uniqueness

2-Bromo-4-[5-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-1,3-benzoxazol-2-yl]phenyl 2-chlorobenzoate is unique due to its combination of bromine, chlorine, and benzoxazole moieties

Properties

Molecular Formula

C28H16BrCl2N3O4S

Molecular Weight

641.3 g/mol

IUPAC Name

[2-bromo-4-[5-[(2-chlorobenzoyl)carbamothioylamino]-1,3-benzoxazol-2-yl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C28H16BrCl2N3O4S/c29-19-13-15(9-11-23(19)38-27(36)18-6-2-4-8-21(18)31)26-33-22-14-16(10-12-24(22)37-26)32-28(39)34-25(35)17-5-1-3-7-20(17)30/h1-14H,(H2,32,34,35,39)

InChI Key

INKDSHQDUSDMID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)OC(=O)C5=CC=CC=C5Cl)Br)Cl

Origin of Product

United States

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